molecular formula C5H13ClN2O2 B1398447 3-Amino-N-(2-hydroxyethyl)propanamide hydrochloride CAS No. 1220037-08-0

3-Amino-N-(2-hydroxyethyl)propanamide hydrochloride

Cat. No. B1398447
M. Wt: 168.62 g/mol
InChI Key: GLLFJCSYLSGFNJ-UHFFFAOYSA-N
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Description

“3-Amino-N-(2-hydroxyethyl)propanamide hydrochloride” is a chemical compound with the IUPAC name (S)-2-amino-3-hydroxy-N-(2-hydroxyethyl)propanamide hydrochloride . It is typically in the form of a powder .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H12N2O3.ClH/c6-4(3-9)5(10)7-1-2-8;/h4,8-9H,1-3,6H2,(H,7,10);1H/t4-;/m0./s1 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

The molecular weight of “3-Amino-N-(2-hydroxyethyl)propanamide hydrochloride” is 184.62 . It is typically stored at 4 degrees Celsius .

Scientific Research Applications

Chemical Analysis and Detection Methods

Research on acrylamide, a compound structurally related to 3-Amino-N-(2-hydroxyethyl)propanamide hydrochloride, highlights the importance of accurate detection methods in processed foods. Biosensors have been identified as simple, rapid, sensitive, and specific tools for acrylamide determination. These biosensors operate optimally within a short time frame and have a significant shelf life, underlining the critical role of precise chemical analysis in food safety and public health (Pundir, Yadav, & Chhillar, 2019).

Clinical Applications Beyond Drug Use

FTY720, chemically known as 2-Amino-2-[2-(4-octylphenyl)]-1,3-propanediol hydrochloride, shares a functional group similarity with 3-Amino-N-(2-hydroxyethyl)propanamide hydrochloride. It has shown preclinical antitumor efficacy in several cancer models through S1PR-independent mechanisms, distinct from its immunosuppressive effects. This underscores the potential of amino compounds in therapeutic applications beyond their primary use, paving the way for innovative cancer therapy approaches (Zhang et al., 2013).

Pharmacokinetics and Pharmacodynamics Insights

The pharmacokinetics and pharmacodynamics of propofol, an intravenous hypnotic drug, provide a foundation for understanding how similar compounds, including 3-Amino-N-(2-hydroxyethyl)propanamide hydrochloride, might interact within biological systems. Propofol's effects through the potentiation of GABA at the GABAA receptor highlight the complex interactions between chemical compounds and biological receptors, offering a lens through which the action mechanisms of amino compounds can be studied (Sahinovic, Struys, & Absalom, 2018).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

3-amino-N-(2-hydroxyethyl)propanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2.ClH/c6-2-1-5(9)7-3-4-8;/h8H,1-4,6H2,(H,7,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLLFJCSYLSGFNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)C(=O)NCCO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-N-(2-hydroxyethyl)propanamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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